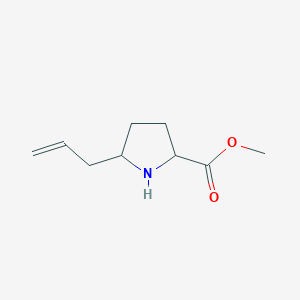

![molecular formula C12H15N5O4 B12102351 [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)

[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate” is a compound belonging to the class of ribonucleoside 3’-phosphates. These ribonucleosides contain a phosphate group attached to the C-3 carbon of the ribose or deoxyribose moiety . It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group at the C-2 position of ribose is protected using a suitable protecting group.

Activation of the Nucleobase: The purine nucleobase (6-aminopurin-9-yl) is activated for glycosylation.

Glycosylation: The activated nucleobase is coupled with the protected ribose derivative to form the glycosidic bond.

Deprotection: The protecting group is removed to reveal the hydroxyl group at the C-2 position.

Acetylation: The hydroxyl group at the C-3 position is acetylated to obtain “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate.”

Industrial Production:: Industrial production methods may involve enzymatic processes, chemical synthesis, or fermentation, depending on the specific application.

Chemical Reactions Analysis

Reactions::

Glycosylation Reaction: Formation of the glycosidic bond between the nucleobase and ribose.

Acetylation Reaction: Acetylation of the hydroxyl group at the C-3 position.

Glycosylation: Activated nucleobase, ribose derivative, Lewis acid catalyst (e.g., trimethylsilyl triflate), and anhydrous solvent (e.g., dichloromethane).

Acetylation: Acetic anhydride, base (e.g., pyridine), and solvent (e.g., methanol).

Major Products:: The major product is “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate.”

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: Used as a building block in nucleotide synthesis.

Biology: Essential for RNA and DNA synthesis.

Medicine: Investigated for antiviral properties.

Industry: Used in pharmaceuticals and biotechnology.

Mechanism of Action

The compound likely exerts its effects through interactions with molecular targets involved in nucleic acid metabolism. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

While “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate” is unique due to its specific structure, similar compounds include other ribonucleoside analogs and nucleotide derivatives.

Properties

Molecular Formula |

C12H15N5O4 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15) |

InChI Key |

ORNWXPWLGGXUNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

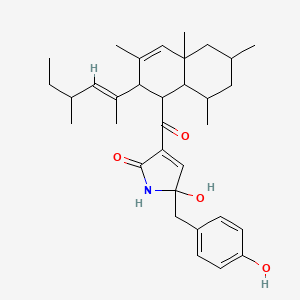

![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)

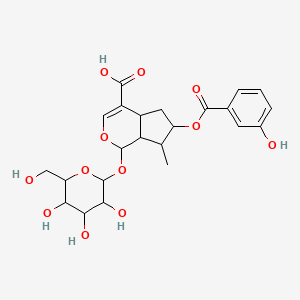

![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)

![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)

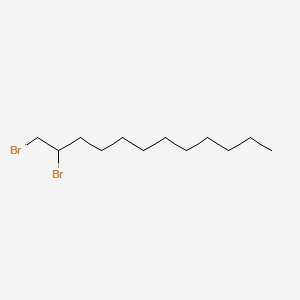

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)